molecular formula C18H14N4O3S B2635874 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1226438-28-3

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Numéro de catalogue: B2635874
Numéro CAS: 1226438-28-3
Poids moléculaire: 366.4
Clé InChI: ATGHAFAEKHROIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Complexity and Hybrid Heterocyclic Architecture

The compound’s structure is characterized by a tripartite heterocyclic framework (Table 1), each component contributing distinct electronic and steric properties:

Table 1: Structural and Physicochemical Properties of this compound

Property Value/Description
Molecular Formula C₁₈H₁₄N₄O₃S
Molecular Weight 366.4 g/mol
Heterocyclic Components Benzo[d]thiazole, pyridazinone, furan
Key Functional Groups Carboxamide, ketone, ether
Hydrogen-Bonding Capacity 5 acceptors, 2 donors

The benzo[d]thiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole, provides a planar, electron-deficient aromatic surface conducive to π-π stacking interactions with biological targets. Its 6-carboxamide substituent introduces hydrogen-bonding functionality, enhancing solubility and target affinity.

The pyridazinone ring (6-oxopyridazin-1(6H)-yl) contributes a high dipole moment (≈4.0 D), promoting dipole-dipole interactions with protein residues. The ketone at position 6 serves as a hydrogen-bond acceptor, while the adjacent nitrogen atoms enable charge transfer interactions.

The furan-2-yl group, attached at position 3 of the pyridazinone, introduces an electron-rich heterocycle with an oxygen lone pair capable of forming non-covalent interactions. Furan’s reduced steric bulk compared to phenyl groups may improve pharmacokinetic properties by mitigating metabolic oxidation.

The ethyl linker between the pyridazinone and benzothiazole units provides conformational flexibility, allowing the two aromatic systems to adopt orientations that maximize complementary interactions with target binding pockets.

Rationale for Target Selection in Medicinal Chemistry

The compound’s design reflects strategic exploitation of heterocyclic synergy to address challenges in drug discovery (Table 2):

Table 2: Role of Heterocyclic Components in Target Engagement

Component Medicinal Chemistry Rationale
Benzo[d]thiazole - Enhances antimicrobial activity via thiazole’s affinity for bacterial enzymes
- Modulates kinase inhibition through planar aromatic interactions
Pyridazinone - High dipole moment stabilizes binding to polar active sites
- Low basicity (pKa ≈1.5) reduces off-target hERG channel binding
Furan - Oxygen lone pairs participate in hydrogen bonding with Asp/Glu residues
- Electron-rich system facilitates charge transfer complexes

Synergistic Effects:

  • Solubility-Permeability Balance: The pyridazinone’s polarity counterbalances the lipophilicity of the benzothiazole, achieving optimal LogP for membrane penetration while retaining aqueous solubility.
  • Multitarget Potential: The benzothiazole-carboxamide motif is associated with tyrosine kinase inhibition, while pyridazinone derivatives exhibit activity against phosphodiesterases. This dual pharmacophoric character may enable polypharmacology.
  • Metabolic Stability: Replacement of a phenyl group with furan reduces susceptibility to cytochrome P450-mediated oxidation, as furan’s electron-rich nature directs metabolism toward less toxic pathways.

The compound’s hybrid architecture aligns with trends in fragment-based drug design, where modular assembly of heterocycles tailors physicochemical and target-binding profiles. For example, the pyridazinone-furan subunit mimics natural ligand motifs in purine-binding enzymes, while the benzothiazole carboxamide echoes ATP-competitive kinase inhibitors.

Propriétés

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17-6-5-13(15-2-1-9-25-15)21-22(17)8-7-19-18(24)12-3-4-14-16(10-12)26-11-20-14/h1-6,9-11H,7-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGHAFAEKHROIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the furan-2-yl and benzo[d]thiazole-6-carboxamide intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison of Benzo[d]thiazole-6-carboxamide Derivatives

Compound ID Substituent on Ethyl Linker Melting Point (°C) Purity (%)
20 Phenylsulfonamido >200 >96
21 1-Methylethylsulfonamido >200 >96
22 3-(Pyridin-2-ylamino)propyl >200 >96
23 2-(Pyridin-2-ylamino)ethyl >200 >96
24 4-(Phenylsulfonamido)phenyl >200 >96
Target 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Not reported Not reported

Key Observations :

  • Structural Differences: The target compound replaces sulfonamido or pyridinylamino groups (20–24) with a 3-(furan-2-yl)-6-oxopyridazine moiety. This substitution introduces a fused heterocyclic system, likely enhancing π-π stacking interactions and altering electron distribution compared to simpler sulfonamide derivatives .
  • Physicochemical Properties: All compounds in exhibit high thermal stability (melting points >200°C) and purity (>96%), suggesting robust synthetic protocols.

Thiazolecarboxamide Derivatives with Chloro-Methylphenyl Groups

describes thiazolecarboxamides with an N-(2-chloro-6-methylphenyl) group and diverse heterocyclic substituents (Table 2).

Table 2: Comparison of Thiazolecarboxamide Derivatives from Patent Literature

Compound Core Substituent on Thiazolecarboxamide Heterocyclic Component
Example 1 6-(1H-imidazol-1-yl)-2-pyridinyl Imidazole-pyridine hybrid
Example 2 6-(3-hydroxy-1-pyrrolidinyl)-3-pyridazinyl Hydroxypyrrolidine-pyridazine
Example 3 6-(1H-imidazol-1-yl)-3-pyridazinyl Imidazole-pyridazine hybrid
Target 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Furan-pyridazine hybrid

Key Observations :

  • Core Heterocycles : The target compound’s benzothiazole core differs from the simpler thiazole in compounds. The benzo[d]thiazole system provides extended aromaticity, which may enhance binding affinity to planar protein targets .
  • Substituent Effects : The chloro-methylphenyl group in compounds increases lipophilicity, favoring hydrophobic interactions. In contrast, the target’s furan-pyridazine system combines electron-rich (furan) and electron-deficient (pyridazine) regions, enabling dual binding modes .

Furan-Containing Analogues in Pharmaceutical Contexts

While focuses on ranitidine-related compounds, the presence of furan derivatives (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol) highlights the role of furan rings in drug metabolism. The target compound’s furan-2-yl group may influence oxidative stability compared to ranitidine’s dimethylaminomethyl furan, which is prone to metabolic degradation .

Research Findings and Implications

  • Synthetic Accessibility : Compounds in were synthesized using EEDQ-mediated coupling in DMF, suggesting that the target compound could be prepared via analogous methods with appropriate furan-pyridazine precursors .
  • Structure-Activity Relationships (SAR): Sulfonamide and pyridinylamino substituents () are associated with hydrogen bonding and π-stacking, respectively. The target’s furan-pyridazine system may optimize both interactions, though pharmacological validation is needed .
  • The chloro-methylphenyl group’s metabolic resistance could guide further optimization of the target’s furan moiety .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.